SRC Kinase Inhibition: Measured Biochemical Activity Provides a Quantitative Benchmark for Structure-Activity Relationship (SAR) Studies
In a biochemical Z'-LYTE assay, 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole exhibited an IC50 value of 1.50 × 10^4 nM (15 μM) against SRC kinase at pH 7.5 and 23°C [1]. While this potency is modest, it provides a quantitative benchmark for SAR exploration when compared to optimized 7-azaindole-based SRC inhibitors reported in the literature, which achieve IC50 values in the sub-micromolar to nanomolar range (e.g., dual Abl/Src inhibitors with IC50 < 0.1 μM) [2]. This baseline activity demonstrates that the compound is a tractable starting point for medicinal chemistry optimization, with clear quantifiable room for improvement through C2-functionalization.
| Evidence Dimension | SRC kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.50 × 10^4 nM (15 μM) |
| Comparator Or Baseline | Optimized 7-azaindole SRC inhibitors (literature benchmark): IC50 < 0.1 μM |
| Quantified Difference | Target compound is ~150-fold less potent than optimized analogs, indicating the specific substitution pattern leaves significant room for SAR-driven optimization at the C2 position. |
| Conditions | Z'-LYTE assay (Invitrogen), pH 7.5, 23°C, 384-well plate |
Why This Matters
This quantitative benchmark confirms that the compound possesses measurable, albeit modest, SRC kinase inhibitory activity, making it a valid starting point for SAR studies where the C2-iodo group is intentionally preserved as a synthetic handle for subsequent diversification.
- [1] BindingDB. Affinity Data for 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole (CID 5446) against SRC kinase. IC50: 1.50E+4 nM. View Source
- [2] Chevé, G.; et al. A new fragment based drug design approach implemented in our MedChem-Decision platform led to the discovery of a new series of 2,5 disubstituted 7-azaindole derivatives as potent dual Abl and Src kinase inhibitors. (Search result context) View Source
